molecular formula C12H14ClNO B2845344 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2167737-43-9

4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]

Cat. No.: B2845344
CAS No.: 2167737-43-9
M. Wt: 223.7
InChI Key: DWDGJTMBLKEOTJ-UHFFFAOYSA-N
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Description

4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] typically involves the formation of the benzofuran ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate halogenated compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to its individual components. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-chlorospiro[2H-1-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12/h1-3,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDGJTMBLKEOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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